molecular formula C32H41N5O4.2HCl B1662630 (2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide CAS No. 457893-92-4

(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide

Cat. No. B1662630
M. Wt: 559.7 g/mol
InChI Key: GULVVTHHUIIMRL-WUFINQPMSA-N
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Description

Potent, selective melanocortin MC1 receptor agonist
Potent, selective melanocortin MC1 receptor agonist (IC50 = 120 nM). Exhibits anti-inflammatory properties following ischemia-reperfusion in the vasculature. Inhibits leukocyte trafficking.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • This compound and its derivatives have been studied for their antioxidant and anticancer activities. Notably, derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Moreover, these compounds exhibited cytotoxic effects against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, suggesting potential use in cancer therapy (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

  • Research has also explored the use of these compounds as antibacterial and antifungal agents. Various derivatives demonstrated significant activities, with some achieving levels comparable to standard antimicrobial agents like Ampicillin and Flucanazole. This highlights their potential in combating various microbial infections (Helal et al., 2013).

Antimicrobial and Cytotoxic Activities

  • Several derivatives have been synthesized and tested for antimicrobial and cytotoxic activities. Compounds like 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide showed high antibacterial activity, and others displayed significant anticandidal effects. These compounds also demonstrated cytotoxicity against various human leukemia and mouse embryonic fibroblast cells, suggesting a potential role in treating cancer and infectious diseases (Dawbaa et al., 2021).

Proteasome Inhibitors in Rheumatoid Arthritis

  • Research has explored the use of related peptide epoxyketone-based proteasome inhibitors in rheumatoid arthritis treatment. The resistance mechanisms to these inhibitors, such as mutations in the proteasome β5 subunit and drug efflux mediated by ATP-binding cassette transporters, have been studied, providing insights into developing more effective treatments (Verbrugge et al., 2012).

Antimitotic Agents

  • These compounds have shown promise as antimitotic agents. Studies on the S- and R-isomers of derivatives indicated differences in biological activity, suggesting potential applications in the development of cancer therapies (Temple & Rener, 1992).

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVVTHHUIIMRL-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432747
Record name BMS 470539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide

CAS RN

457893-92-4
Record name 1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457893-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 470539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-470539
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3ADT27Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Reactant of Route 3
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide

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